3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a piperidine-2,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated pyrazole with a piperidine-2,6-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including inhibitors and modulators of various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog with similar structural features.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine-2,6-dione moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrN3O2 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-10-12(4-5)6-1-2-7(13)11-8(6)14/h3-4,6H,1-2H2,(H,11,13,14) |
InChI Key |
CFUCLJIOSMCTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.